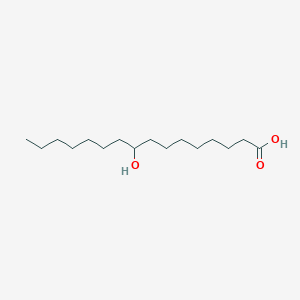

9-Hydroxyhexadecanoic acid

Description

Properties

IUPAC Name |

9-hydroxyhexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-6-9-12-15(17)13-10-7-5-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLPQXIASCHLIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311269 | |

| Record name | 9-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17833-52-2 | |

| Record name | 9-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of palmitic acid using specific enzymes or chemical reagents. For instance, the production of ω-hydroxy palmitic acid using fatty acid metabolism and cofactor optimization in Escherichia coli has been reported . This method involves the overexpression of biosynthetic pathways, including thioesterase from Lactobacillus reuteri, β-hydroxyacyl-ACP dehydratase from Escherichia coli, and a P450 system from Marinobacter aquaeolei and Pseudomonas putida .

Industrial Production Methods

Industrial production of 9-hydroxypalmitic acid typically involves biotechnological processes using engineered microorganisms. The optimization of cofactor levels, such as NADH, is crucial for maximizing the yield of the hydroxylated product . This approach allows for the efficient and sustainable production of 9-hydroxypalmitic acid on a larger scale.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxyhexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the ninth carbon position makes it a versatile compound for different chemical transformations.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 9-hydroxypalmitic acid to form corresponding ketones or carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride can reduce the hydroxyl group to form the corresponding alkane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Scientific Research Applications

1. Lipid Metabolism Studies

- 9-Hydroxyhexadecanoic acid is utilized in research related to lipid metabolism, particularly in understanding the role of hydroxylated fatty acids in cellular processes. Its effects on mitochondrial respiration and reactive oxygen species generation are of particular interest .

2. Cancer Research

- The compound exhibits antiproliferative properties against various cancer cell lines. Studies have shown that it can induce apoptosis and cell cycle arrest in colorectal cancer cells (e.g., HT29 and HCT116) by inhibiting histone deacetylase-1 (HDAC1), which is crucial for regulating gene expression related to cell proliferation .

Case Study:

In a study involving HT29 cells, treatment with 9-hydroxyhexadecanoic acid resulted in significant inhibition of cell proliferation and increased expression of the cyclin-dependent kinase inhibitor p21, demonstrating its potential as a therapeutic agent against cancer .

3. Anti-inflammatory Research

- The compound has been investigated for its anti-inflammatory properties. It is involved in the formation of branched fatty acid esters of hydroxy fatty acids (FAHFA), which exhibit anti-inflammatory effects. Increased levels of 9-hydroxyhexadecanoic acid have been associated with reduced inflammation in cellular models .

Medical Applications

1. Diabetes Management

- Preliminary research suggests that 9-hydroxyhexadecanoic acid may have beneficial effects in managing diabetes through its influence on lipid metabolism and insulin sensitivity .

2. Development of Therapeutics

- The compound's mechanism of action includes interactions with specific molecular targets that may lead to the development of novel therapeutic agents for metabolic disorders and cancer treatment .

Industrial Applications

1. Bioplastics Production

- 9-Hydroxyhexadecanoic acid is being explored as a raw material for producing bioplastics due to its biodegradable nature and potential to replace petroleum-based products .

2. Functional Chemicals

- Its unique chemical properties make it suitable for creating functional chemicals used in cosmetics and food industries .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Scientific Research | Lipid metabolism studies | Investigates hydroxylated fatty acids' roles |

| Cancer research | Induces apoptosis via HDAC inhibition | |

| Anti-inflammatory research | Forms FAHFA with anti-inflammatory properties | |

| Medical Applications | Diabetes management | Improves lipid metabolism |

| Therapeutic development | Targets molecular pathways | |

| Industrial Applications | Bioplastics production | Biodegradable alternative |

| Functional chemicals | Used in cosmetics and food |

Mechanism of Action

The mechanism of action of 9-hydroxypalmitic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate mitochondrial respiration and reduce the generation of reactive oxygen species in liver mitochondria . This effect is attributed to its ionophore and protonophore properties, which influence the mitochondrial membrane potential and energy production.

Comparison with Similar Compounds

Table 1: Comparison of Positional Isomers

| Property | 9-Hydroxyhexadecanoic Acid | 10-Hydroxyhexadecanoic Acid |

|---|---|---|

| Molecular Formula | C₁₆H₃₂O₃ | C₁₆H₃₂O₃ |

| Hydroxyl Position | C9 | C10 |

| Major Source | Epoxide degradation | Epoxide degradation |

| Relative Abundance* | Lower | Higher |

*Based on chromatographic analysis of NaBH₄-treated samples .

Chain Length Variants

Hydroxy fatty acids with varying chain lengths exhibit distinct physical properties and biological roles:

- 12-Hydroxydodecanoic Acid (C₁₂H₂₄O₃): A shorter-chain variant used in industrial applications (e.g., polymer precursors). Its lower hydrophobicity enhances solubility in aqueous systems compared to C₁₆ analogs .

- 9-Hydroxyoctadecanoic Acid (C₁₈H₃₆O₃): A C₁₈ analog with similar hydroxyl positioning but increased lipophilicity, influencing its integration into lipid bilayers .

Table 2: Chain Length Effects

Functional Group Variants

Replacing the hydroxyl group with a ketone alters reactivity and metabolic pathways:

- 9-Oxooctadecanoic Acid (C₁₈H₃₄O₃): A ketone-containing analog of 9-hydroxyoctadecanoic acid. The ketone group increases electrophilicity, making it prone to nucleophilic attacks, unlike the hydroxyl group’s hydrogen-bonding capacity .

Unsaturation Effects

Unsaturated hydroxy fatty acids demonstrate distinct structural and functional properties:

- 9-Hydroxyoctadecenoic Acid (C₁₈H₃₄O₃): The presence of a double bond (e.g., at C10) introduces rigidity, affecting membrane fluidity. Oxidation of this compound yields trihydroxy derivatives, highlighting its role in oxidative stress responses .

- 9(S)-HOT (C₁₈H₃₀O₃) : A triunsaturated derivative with anti-inflammatory properties. The combination of hydroxylation and unsaturation enhances its interaction with lipid-mediated signaling pathways .

Table 3: Functional Group and Unsaturation Comparison

Research Findings and Analytical Insights

- Epoxide Degradation: The quantification of 9-hydroxyhexadecanoic acid, alongside methoxyhydrins and diols, enables indirect measurement of epoxyhexadecanoic acid concentrations in environmental samples .

- Chromatographic Differentiation : Gas chromatography-mass spectrometry (GC-MS) effectively separates 9- and 10-hydroxy isomers, critical for accurate biomarker analysis .

- Biological Significance: Hydroxyhexadecanoic acids participate in β-oxidation pathways, with chain length and hydroxyl position dictating metabolic efficiency .

Biological Activity

9-Hydroxyhexadecanoic acid (9-HHA) is a hydroxy fatty acid derived from various natural sources, including marine brown algae. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research, metabolic regulation, and potential therapeutic applications. This article reviews the existing literature on the biological activity of 9-HHA, highlighting its mechanisms of action, relevant case studies, and research findings.

9-Hydroxyhexadecanoic acid is classified as a hydroxy fatty acid with the molecular formula C16H32O3. It is structurally characterized by a hydroxyl group at the ninth carbon of the hexadecanoic acid chain. This structural feature is crucial for its biological activity, influencing its interaction with various biological targets.

1. Antiproliferative Effects

Research has demonstrated that 9-HHA exhibits significant antiproliferative effects against various cancer cell lines. A study conducted on adenocarcinoma (HT29) and osteosarcoma (U2OS) cells showed that 9-HHA administration led to a marked reduction in cell proliferation rates. The mechanism underlying this effect involves the induction of cell cycle inhibitors such as CDKN1A (P21), which plays a pivotal role in regulating cell cycle progression and apoptosis .

Table 1: Antiproliferative Effects of 9-HHA on Cancer Cell Lines

| Cell Line | Concentration (µM) | Proliferation Inhibition (%) | Mechanism |

|---|---|---|---|

| HT29 | 49 | Significant | Induction of P21 |

| U2OS | 57 | Continuous cytotoxic effect | HDAC1 inhibition |

2. Enzyme Inhibition

Recent studies have identified 9-HHA as a potent inhibitor of α-amylase and α-glucosidase enzymes. These enzymes are critical in carbohydrate metabolism, and their inhibition suggests potential applications in managing diabetes by regulating blood glucose levels. Molecular docking studies have provided insights into the binding interactions between 9-HHA and these enzymes, confirming its role as an effective inhibitor .

3. Anti-Inflammatory Properties

In addition to its anticancer properties, 9-HHA has demonstrated anti-inflammatory effects. It modulates immune responses by influencing macrophage activity and cytokine production. In vitro studies have shown that 9-HHA can enhance macrophage phagocytosis while simultaneously regulating pro-inflammatory cytokine levels, indicating its potential as an immunomodulatory agent .

Case Study 1: Cancer Cell Proliferation

A comprehensive study evaluated the effects of 9-HHA on human colorectal adenocarcinoma cells (HT29). The results indicated that treatment with varying concentrations of 9-HHA resulted in significant reductions in cell viability over time, with notable increases in P21 expression observed after treatment .

Case Study 2: Enzyme Inhibition in Diabetes Management

Another investigation focused on the inhibitory effects of 9-HHA on α-amylase and α-glucosidase. The study utilized both in vitro assays and molecular docking simulations to confirm that 9-HHA binds effectively to the active sites of these enzymes, leading to decreased enzymatic activity and suggesting its utility in diabetes management .

Q & A

Basic Research Questions

Q. What is the role of 9-hydroxyhexadecanoic acid in fatty acid metabolism, and how can its biosynthesis pathways be experimentally validated?

- Methodological Approach :

- Isotopic labeling : Use -labeled precursors to trace incorporation into 9-hydroxyhexadecanoic acid during in vitro or in vivo fatty acid synthesis assays.

- Enzyme inhibition studies : Employ inhibitors of hydroxylases (e.g., cytochrome P450 enzymes) to identify key catalytic steps in its formation .

- Tissue-specific analysis : Compare concentrations in liver, adipose tissue, and mammary glands via LC-MS to confirm biosynthetic activity .

Q. How can researchers structurally characterize 9-hydroxyhexadecanoic acid and distinguish it from positional isomers (e.g., 10-hydroxyhexadecanoic acid)?

- Methodological Approach :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify the hydroxyl group’s position (e.g., chemical shifts at δ ~3.5 ppm for C9-OH) .

- Mass Spectrometry (MS) : Use high-resolution MS/MS fragmentation patterns (e.g., neutral loss of HO or specific acyl chain cleavages) to differentiate isomers .

- Chromatographic separation : Optimize reverse-phase HPLC conditions with C18 columns to resolve retention time differences between hydroxylated isomers .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating 9-hydroxyhexadecanoic acid’s role in lipid mediator synthesis (e.g., FAHFA families)?

- Methodological Approach :

- LC-MS/MS quantification : Develop targeted multiple reaction monitoring (MRM) methods to detect FAHFA(16:1(9Z)/9-O-16:0), where 9-hydroxyhexadecanoic acid serves as the hydroxy fatty acid backbone .

- Isotopic tracing : Administer deuterated 9-hydroxyhexadecanoic acid to cell cultures or model organisms to track its incorporation into FAHFA species .

- Enzyme knockout models : Use CRISPR/Cas9 to disrupt candidate acyltransferases (e.g., DGAT1/2) and assess FAHFA synthesis deficits .

Q. How can researchers address synthetic challenges in producing enantiomerically pure 9-hydroxyhexadecanoic acid for mechanistic studies?

- Methodological Approach :

- Stereoselective hydroxylation : Employ biocatalysts (e.g., engineered P450 monooxygenases) or chiral catalysts for regioselective hydroxylation of palmitic acid .

- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl intermediates during chemical synthesis .

- Chiral chromatography : Validate enantiopurity via chiral stationary-phase GC or HPLC .

Q. What statistical methods are appropriate for resolving contradictory data on 9-hydroxyhexadecanoic acid’s bioactivity across clustered experimental trials?

- Methodological Approach :

- Mixed-effects modeling : Account for nested data structures (e.g., repeated measurements in cell culture replicates) to reduce bias in bioactivity assays .

- Meta-analysis : Pool data from independent studies using random-effects models to assess heterogeneity and identify confounding variables (e.g., cell line variability) .

Q. How can researchers optimize analytical protocols to detect trace levels of 9-hydroxyhexadecanoic acid in complex biological matrices?

- Methodological Approach :

- Solid-phase extraction (SPE) : Use C18 or hydrophilic-lipophilic balance (HLB) cartridges to enrich hydroxy fatty acids from plasma or tissue lysates .

- Derivatization : Enhance MS sensitivity by derivatizing hydroxyl groups with pentafluorobenzyl bromide or other electron-capturing agents .

- Method validation : Follow ISO 17025 guidelines for linearity, limit of detection (LOD), and matrix effect assessments .

Q. What safety protocols are critical when handling 9-hydroxyhexadecanoic acid in laboratory settings?

- Methodological Approach :

- Personal protective equipment (PPE) : Use nitrile gloves and flame-retardant lab coats to prevent skin contact, as recommended in safety data sheets .

- Ventilation : Conduct synthesis or extraction steps in fume hoods to minimize inhalation risks .

- Waste disposal : Neutralize acidic residues before disposal and adhere to institutional hazardous waste guidelines .

Data Presentation and Analysis Guidelines

- Raw data inclusion : Append large datasets (e.g., NMR spectra, MRM transitions) to ensure reproducibility .

- Statistical rigor : Report p-values with effect sizes and confidence intervals; use Shapiro-Wilk tests to verify normality before parametric tests .

- Structural diagrams : Include ChemDraw-rendered structures of 9-hydroxyhexadecanoic acid and its derivatives to clarify synthetic or metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.